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molecular formula C14H17N3 B8585261 N-piperidin-4-ylisoquinolin-6-amine

N-piperidin-4-ylisoquinolin-6-amine

Cat. No. B8585261
M. Wt: 227.30 g/mol
InChI Key: UMSLQMFEKLYKNI-UHFFFAOYSA-N
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Patent
US08748614B2

Procedure details

258 mg (0.79 mmol) 4-(Isoquinolin-6-ylamino)-piperidine-1-carboxylic acid tert-butyl ester were stirred in 6N HCl in isopropanol for 2 h. After evaporation the residue was taken up in water and lyophilized. 206 mg of Isoquinolin-6-yl-piperidin-4-yl-amine as the hydrochloride could be obtained.
Name
4-(Isoquinolin-6-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[CH:21]=[N:20][CH:19]=[CH:18]3)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl.C(O)(C)C>[CH:21]1[C:22]2[C:17](=[CH:16][C:15]([NH:14][CH:11]3[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]3)=[CH:24][CH:23]=2)[CH:18]=[CH:19][N:20]=1

Inputs

Step One
Name
4-(Isoquinolin-6-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
258 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC=1C=C2C=CN=CC2=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation the residue

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=CC(=CC=C12)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: CALCULATEDPERCENTYIELD 114.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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